molecular formula C9H12ClNO B7978530 2-Chloro-6-propoxyaniline

2-Chloro-6-propoxyaniline

Cat. No.: B7978530
M. Wt: 185.65 g/mol
InChI Key: IQCKYBIIVRXJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-propoxyaniline: is an organic compound with the molecular formula C₉H₁₂ClNO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a propoxy group at the sixth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-propoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-chloro-6-nitropropoxybenzene. This process uses a palladium catalyst on carbon and hydrogen gas under controlled pressure and temperature conditions to reduce the nitro group to an amine group, forming the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Chloro-6-propoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form 2-chloro-6-propoxycyclohexylamine.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like bromine or chlorine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 2-Chloro-6-propoxycyclohexylamine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 2-Chloro-6-propoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Biology: In biological research, it can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic applications.

Medicine: The compound is explored for its potential use in the development of drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-propoxyaniline depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    2-Chloroaniline: Lacks the propoxy group, making it less versatile in certain chemical syntheses.

    2-Chloro-6-methoxyaniline: Contains a methoxy group instead of a propoxy group, which may result in different reactivity and applications.

    2-Chloro-4-propoxyaniline: The propoxy group is at a different position, leading to variations in chemical behavior and applications.

Uniqueness: 2-Chloro-6-propoxyaniline is unique due to the specific positioning of the chlorine and propoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds.

Properties

IUPAC Name

2-chloro-6-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCKYBIIVRXJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.